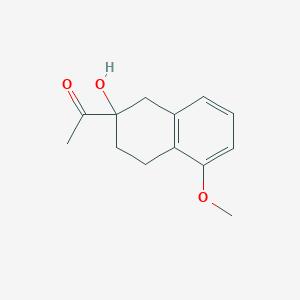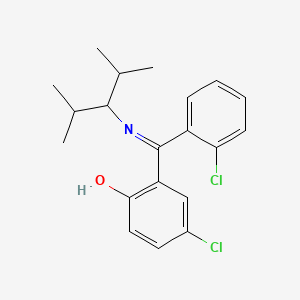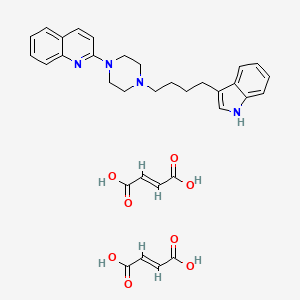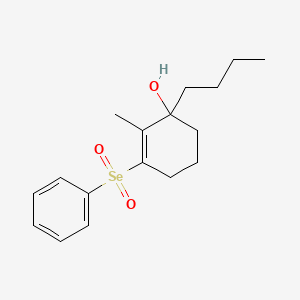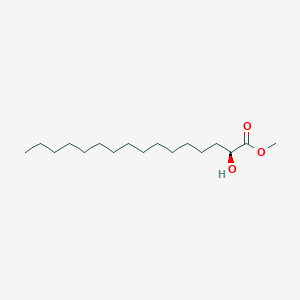
Methyl (2S)-2-hydroxyhexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-hydroxyhexadecanoate is an organic compound that belongs to the class of fatty acid esters It is a derivative of hexadecanoic acid (palmitic acid) where the hydroxyl group is attached to the second carbon in the S-configuration, and the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
Methyl (2S)-2-hydroxyhexadecanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-hydroxyhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (2S)-2-oxopentadecanoate using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the transesterification of triglycerides derived from vegetable oils or animal fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The resulting mixture is then purified to isolate the desired ester.
化学反応の分析
Types of Reactions
Methyl (2S)-2-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) in the presence of a base.
Major Products Formed
Oxidation: Methyl (2S)-2-oxopentadecanoate.
Reduction: Methyl (2S)-2-hydroxyhexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl (2S)-2-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying the metabolism of fatty acid esters and their role in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a bioactive compound with therapeutic properties.
Industry: It is used in the production of bio-based solvents, lubricants, and surfactants due to its favorable physicochemical properties.
作用機序
The mechanism of action of methyl (2S)-2-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release (2S)-2-hydroxyhexadecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, influencing its biological activity.
類似化合物との比較
Methyl (2S)-2-hydroxyhexadecanoate can be compared with other similar compounds such as:
Methyl (2R)-2-hydroxyhexadecanoate: The enantiomer of the compound with the R-configuration at the second carbon.
Methyl hexadecanoate: The ester of hexadecanoic acid without the hydroxyl group.
Methyl (2S)-2-hydroxyoctadecanoate: A similar compound with an additional two carbon atoms in the fatty acid chain.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
78330-57-1 |
|---|---|
分子式 |
C17H34O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
methyl (2S)-2-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1 |
InChIキー |
LQZITXGTIYKQBJ-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)OC)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


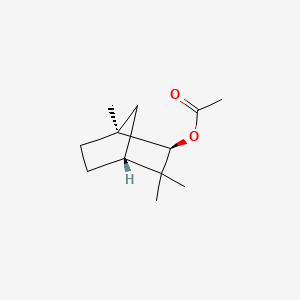
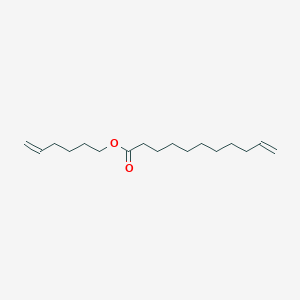
![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)

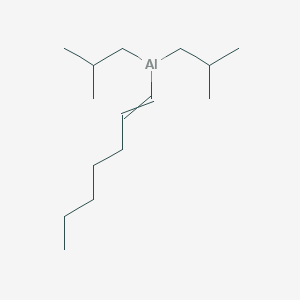
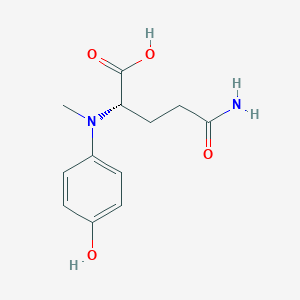
![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
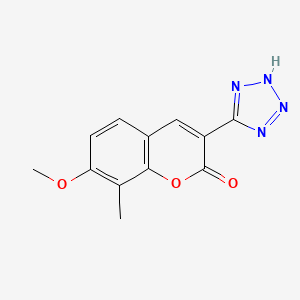
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
